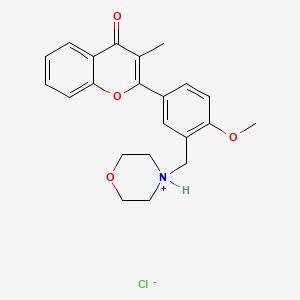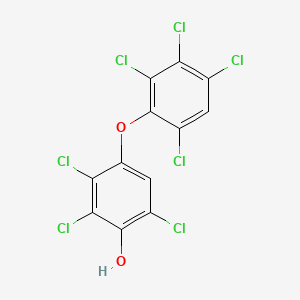
2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol is a chlorinated phenol compound with the molecular formula C12H3Cl7O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol typically involves the chlorination of phenol derivatives. One common method is the electrophilic chlorination of phenol, where phenol reacts with chlorine gas in the presence of a catalyst to form the desired chlorinated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination reactions under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated phenols, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides, herbicides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activity, leading to antimicrobial effects. Its high degree of chlorination enhances its ability to penetrate and disrupt biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorophenol: A chlorinated phenol with similar antimicrobial properties but fewer chlorine atoms.
2,3,4,6-Tetrachlorophenol: Another chlorinated phenol with one less chlorine atom compared to 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol.
Uniqueness
This compound is unique due to its high degree of chlorination, which imparts enhanced chemical stability and antimicrobial properties compared to its less chlorinated counterparts .
Propiedades
Número CAS |
94888-13-8 |
|---|---|
Fórmula molecular |
C12H3Cl7O2 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
2,3,6-trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol |
InChI |
InChI=1S/C12H3Cl7O2/c13-3-1-5(15)12(10(19)7(3)16)21-6-2-4(14)11(20)9(18)8(6)17/h1-2,20H |
Clave InChI |
DFUJAPLNEALKPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)O)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


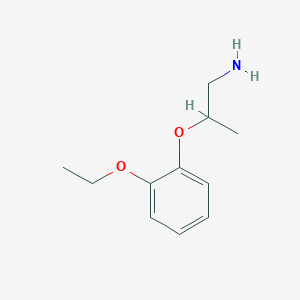
![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)
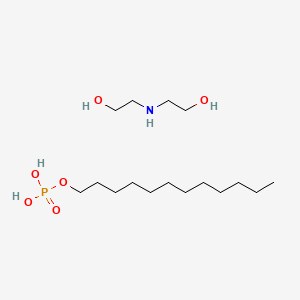



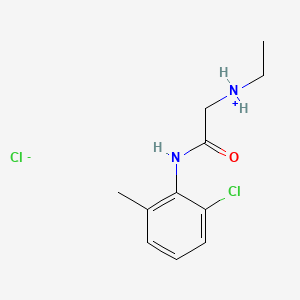
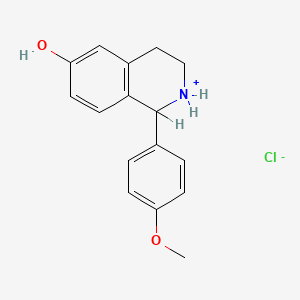
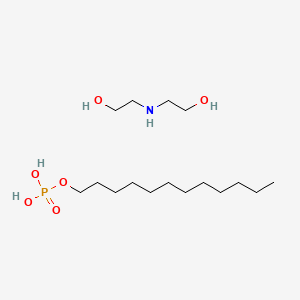
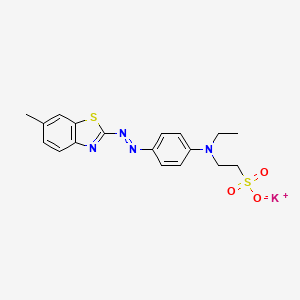

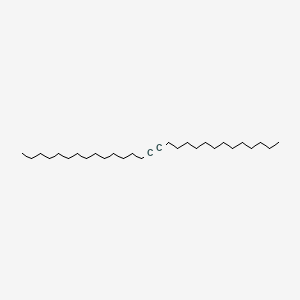
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
